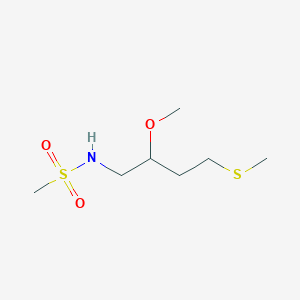![molecular formula C19H19N3O2S B2829688 4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 866020-52-2](/img/structure/B2829688.png)
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid (4-BPTPC) is a synthetic compound belonging to the class of heterocyclic compounds. It is widely used in scientific research due to its unique properties and wide range of applications. 4-BPTPC is a highly versatile molecule with a wide range of applications in organic synthesis, pharmacology, and other fields.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The 1,2,3-triazole ring system in this compound plays a crucial role. It can be synthesized via copper-catalyzed click reactions of azides with alkynes. Notably, 1,2,3-triazoles have demonstrated antibacterial activity . Researchers have explored the potential of this compound as an antimicrobial agent, particularly against bacterial pathogens.
Neurodegenerative Diseases: Alzheimer’s Disease (AD)
Alzheimer’s disease (AD) is characterized by memory loss and cognitive impairment. The compound’s interaction with acetylcholinesterase (AChE), a key enzyme in AD pathogenesis, is of interest. Computational studies predict its binding to AChE, making it a potential therapeutic option for neurodegeneration . Investigating its pharmacokinetic properties is crucial for drug development.
Cancer Research
The compound’s structure warrants exploration in cancer research. Thiazolopyrimidine derivatives have been studied against human cancer cell lines. One derivative exhibited excellent anticancer activity by inhibiting CDK enzymes . Researchers should investigate its selectivity, mechanism of action, and potential as an anticancer agent.
Drug Discovery and Optimization
Considering its diverse biological activities, researchers can explore modifications to enhance drug-likeness. Structural modifications may improve bioavailability, solubility, and target specificity. Predictive models can guide optimization efforts.
Mecanismo De Acción
Target of Action
It’s known that pyrimidine derivatives have a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.
Mode of Action
It’s known that pyrimidine derivatives can interact with various targets to exert their effects . For instance, some pyrimidine derivatives have been shown to reduce the thyroid-stimulating hormone (TSH)-stimulated adenylate cyclase activity in rat thyroid membranes .
Biochemical Pathways
For example, some pyrimidine derivatives have been shown to reduce the levels of total and free thyroxin in blood and decrease the expression of thyroglobulin and D2 deiodinase genes in the thyroid gland, which are responsible for the synthesis of thyroid hormones .
Result of Action
Some pyrimidine derivatives have been shown to reduce the tsh-stimulated adenylate cyclase activity in rat thyroid membranes, leading to a decrease in the levels of total and free thyroxin in blood .
Propiedades
IUPAC Name |
4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(24)16-11-15-17(20-12-21-18(15)25-16)22-8-6-14(7-9-22)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZKGBXPBZDFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C=C(SC4=NC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2829607.png)
![3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2829608.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2829609.png)

![4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2829612.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2829619.png)
![4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2829622.png)
![6-[3-(Trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B2829623.png)

![2-{[7-(4-Fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2829625.png)
